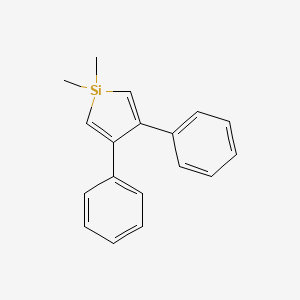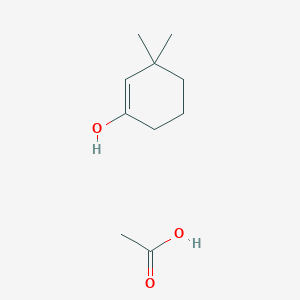
4-Butylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylcyclopent-2-en-1-one is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with a butyl group attached to the fourth carbon and a ketone functional group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method yields derivatives of cyclopent-2-en-1-one in one step with reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Butylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
4-Butylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-Butylcyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the cyclopentene ring can undergo various transformations. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacks the ketone and butyl group.
Cyclopentene: An unsaturated cyclic hydrocarbon similar to 4-Butylcyclopent-2-en-1-one but without the butyl group and ketone.
Cyclopentanone: Contains a ketone group but lacks the butyl group and double bond.
Uniqueness
This compound is unique due to the presence of both a butyl group and a ketone functional group on a cyclopentene ring. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
54814-22-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-butylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
IIGNBWMKJHTGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)

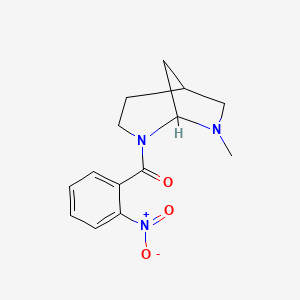
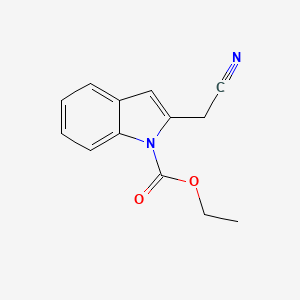

![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
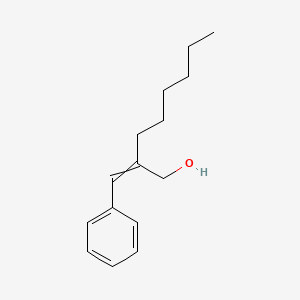

![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)
